Product packaging for Somatostatin, tyr(11)-(Cat. No.:CAS No. 59481-27-5)

Somatostatin, tyr(11)-

Cat. No.: B1591060
CAS No.: 59481-27-5
M. Wt: 1653.9 g/mol
InChI Key: BANSKZGUYZBDPC-GWVZWCPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Somatostatin, tyr(11)-, also known as Somatostatin, tyr(11)-, is a useful research compound. Its molecular formula is C76H104N18O20S2 and its molecular weight is 1653.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Somatostatin, tyr(11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin, tyr(11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H104N18O20S2 B1591060 Somatostatin, tyr(11)- CAS No. 59481-27-5

Properties

IUPAC Name

(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANSKZGUYZBDPC-GWVZWCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1653.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59481-27-5
Record name Somatostatin, tyr(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational Concepts and Research Context of Somatostatin and Its Analogs

Overview of Endogenous Somatostatin (B550006) Peptides (SRIF-14, SRIF-28)

Endogenous somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a crucial regulatory peptide hormone. bachem.com It is produced by a variety of tissues, including the hypothalamus, pancreas, and gastrointestinal tract. numberanalytics.com The primary translation product is a 116-amino acid precursor protein called preprosomatostatin. guidetopharmacology.org This precursor is enzymatically processed to generate two main biologically active forms: SRIF-14 and SRIF-28. numberanalytics.comguidetopharmacology.org

SRIF-14 is a cyclic peptide composed of 14 amino acids. guidetopharmacology.org It is the predominant form in the nervous system and is secreted by the delta cells of the pancreas. bachem.com

SRIF-28 consists of the 14 amino acids of SRIF-14 with a 14-amino acid extension at the N-terminus. guidetopharmacology.org Intestinal cells are the primary producers of this larger form. bachem.com

Both SRIF-14 and SRIF-28 contain a disulfide bridge, which is essential for their biological activity. bachem.com While both forms regulate various physiological processes, they can exhibit different potencies. For instance, SRIF-28 is more effective at inhibiting the release of growth hormone, whereas SRIF-14 has a stronger inhibitory effect on glucagon (B607659) secretion. bachem.com Their functions are widespread and include the inhibition of various hormones like insulin (B600854), gastrin, and thyroid-stimulating hormone (TSH), modulation of neurotransmission, and regulation of cell proliferation. bachem.comguidetopharmacology.orgsigmaaldrich.com

Historical Context of Somatostatin Research

The journey of somatostatin research began in the 1970s. In 1973, a significant breakthrough occurred when Brazeau and Guillemin, while searching for a growth hormone-releasing hormone (GHRH) in sheep hypothalami, unexpectedly discovered a 14-amino acid peptide that inhibited the release of growth hormone. researchgate.netnih.gov They named this peptide somatostatin. researchgate.net Initially termed "somatotropin-release inhibiting factor" (SRIF), its discovery was a landmark in endocrinology, revealing a novel mechanism for hormone regulation. numberanalytics.comptbioch.edu.pl

Subsequent research quickly established that somatostatin was not confined to the hypothalamus but was widely distributed throughout the central nervous system and peripheral tissues, hinting at its diverse regulatory roles. researchgate.netnih.gov However, the therapeutic potential of the natural hormone was limited by its extremely short biological half-life. researchgate.net This limitation spurred the synthesis of more stable and potent analogs, a research endeavor that commenced as early as 1974. researchgate.net The development of these analogs has been instrumental in advancing our understanding of somatostatin's physiological functions and therapeutic applications. numberanalytics.com

Conceptual Framework of Somatostatin Receptor (SSTR) Biology

The diverse biological effects of somatostatin are mediated through a family of G protein-coupled receptors (GPCRs), known as somatostatin receptors (SSTRs). sigmaaldrich.commdpi.com These receptors are the crucial link between the extracellular peptide and the intracellular signaling pathways that govern cellular responses.

Five distinct subtypes of somatostatin receptors have been identified and cloned, designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. mdpi.comresearchgate.net These subtypes are encoded by five separate genes located on different chromosomes. viamedica.plspandidos-publications.com Structurally, they share between 39% and 57% sequence homology and all feature the characteristic seven transmembrane domains of GPCRs. sigmaaldrich.comptbioch.edu.pl SSTR2 also exists in two splice variants, SSTR2A and SSTR2B. mdpi.comviamedica.pl

The distribution of these receptor subtypes is tissue-specific, which contributes to the varied physiological effects of somatostatin. nih.gov For example, SSTR2 is predominantly found in many human tumors, making it a key target for certain cancer therapies. nih.gov All five SSTR subtypes bind the endogenous ligands SRIF-14 and SRIF-28 with high affinity, with the exception of SSTR4, which shows a lower affinity for SRIF-28. guidetopharmacology.org

The interaction between somatostatin and its receptors is a complex process that initiates a cascade of intracellular events. nih.gov Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of associated G proteins. nih.govbioscientifica.com This activation, in turn, modulates various intracellular signaling pathways. nih.gov

A key mechanism of SSTR activation is the inhibition of adenylyl cyclase, which results in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream effects. mdpi.comviamedica.pl SSTRs can also influence calcium and potassium channel activity and stimulate phosphotyrosine phosphatase or MAPK kinase activity. viamedica.pl

The concept of ligand binding diversity is central to understanding SSTR biology. Different ligands, including endogenous somatostatins and synthetic analogs, can exhibit varying affinities for the different SSTR subtypes. nih.gov For instance, the synthetic analog octreotide (B344500) binds with high affinity to SSTR2 and SSTR5. nih.gov This subtype selectivity is a critical factor in the development of targeted therapies. nih.gov

Furthermore, SSTRs can form homodimers and heterodimers with other SSTR subtypes or even other types of GPCRs. nih.govmdpi.com This dimerization can influence ligand affinity, signal transduction, and receptor internalization, adding another layer of complexity and potential for therapeutic intervention. nih.govmdpi.com The binding of a ligand is thought to occur through an "induced fit" mechanism, where both the ligand and the receptor undergo conformational changes to achieve optimal interaction. mdpi.com

Overview of SSTR Subtypes (SSTR1-SSTR5)

Rationale for Research on Somatostatin Analogs, including Somatostatin, tyr(11)-

The inherent limitations of native somatostatin, primarily its short plasma half-life of less than two minutes, spurred the development of synthetic analogs. bachem.comresearchgate.net These modified peptides are designed to have improved stability and, in many cases, enhanced receptor subtype selectivity, making them more suitable for research and therapeutic applications. researchgate.net

Modified somatostatin peptides, such as Somatostatin, tyr(11)-, serve as invaluable tools in biomedical research. The modification of the natural peptide sequence can lead to several advantages:

Enhanced Stability: Modifications can protect the peptide from rapid enzymatic degradation, prolonging its biological activity. researchgate.net

Receptor Subtype Selectivity: Analogs can be designed to bind with high affinity to specific SSTR subtypes, allowing researchers to dissect the distinct physiological roles of each receptor. nih.gov

Radiolabeling: The introduction of specific amino acids, like tyrosine in Somatostatin, tyr(11)-, provides a site for radiolabeling, typically with iodine-125 (B85253) ([¹²⁵I]). guidetopharmacology.orgrevvity.com These radiolabeled ligands are essential for a variety of research techniques, including:

Radioimmunoassays (RIAs): To quantify the concentration of somatostatin or its analogs. revvity.com

Autoradiography: To visualize the distribution of somatostatin receptors in tissue sections. revvity.comgoogle.com

Radioligand Binding Assays: To determine the density of receptors (Bmax) and their affinity for various ligands (Kd). revvity.com

Somatostatin, tyr(11)- is a synthetic analog of somatostatin-14 where the tyrosine residue is at position 11. elabscience.com This modification makes it particularly useful for iodination to create [¹²⁵I]Tyr¹¹-somatostatin-14, a non-selective radioligand used to label somatostatin receptors in research settings. guidetopharmacology.org The development and use of such modified peptides have been instrumental in characterizing SSTRs, understanding their role in health and disease, and developing targeted therapies for conditions like neuroendocrine tumors. nih.govnih.gov

Role of Tyrosine Residues in Radioligand Development

The amino acid tyrosine plays a pivotal and multifaceted role in the development of somatostatin analogs, particularly those intended for use as radioligands in medical imaging and therapy. Its unique chemical properties have been strategically exploited by researchers to enhance receptor affinity, improve in vivo stability, and provide a convenient site for radiolabeling.

A primary function of tyrosine in this context is to serve as an anchor for radioisotopes. The phenolic ring of tyrosine is amenable to electrophilic substitution, a chemical reaction that allows for the incorporation of radiohalogens like iodine-123 (¹²³I). This was demonstrated in one of the earliest proofs of concept for visualizing tumors that express somatostatin receptors (SSTRs), which utilized [¹²³I-Tyr³]-octreotide. mdpi.comnih.gov This pioneering radioligand confirmed that modifying an analog with tyrosine could enable in vivo imaging of SSTR-positive tumors. semanticscholar.orgnih.gov

Beyond its utility for direct radiolabeling, the substitution of other amino acids with tyrosine has proven to be a critical strategy for enhancing the pharmacological properties of somatostatin analogs. A key example is the modification of octreotide, where replacing phenylalanine at position 3 (Phe³) with a tyrosine (Tyr³) significantly improves the analog's binding affinity for SSTRs, especially the SSTR2 subtype. mdpi.comsemanticscholar.orgnih.gov This modification led to the development of widely used analogs such as Tyr³-octreotide (TOC) and Tyr³-octreotate (TATE). snmjournals.orgsnmjournals.org

Research comparing different octreotide-based peptides has provided quantitative evidence of tyrosine's impact. A study evaluating four different copper-64 (⁶⁴Cu) labeled somatostatin analogs demonstrated that the introduction of tyrosine at position 3 consistently improved receptor binding and cellular uptake compared to its phenylalanine-containing counterpart. acs.org While the study also suggested that modifying the C-terminal end of the peptide (from an alcohol to a carboxylic acid, creating an "octreotate") had a more substantial effect on binding affinity, the positive contribution of the Tyr³ substitution was clearly evident. acs.org

In Vitro Comparison of 64Cu-Labeled Somatostatin Analogs
CompoundSSTR Binding Affinity (IC50 in nM)% Uptake in AR42J Cells (2 hours)
Cu-TETA-OC (Octreotide)0.498 ± 0.03934.07 ± 2.24
Cu-TETA-Y3-OC (Tyr³-Octreotide)0.397 ± 0.020647.20 ± 1.20
Cu-TETA-TATE (Octreotate)0.297 ± 0.005555.62 ± 0.16
Cu-TETA-Y3-TATE (Tyr³-Octreotate)0.308 ± 0.037560.75 ± 1.21
acs.org

The importance of tyrosine extends to the fundamental interaction between the ligand and its receptor. The hydroxyl group on tyrosine's side chain, which distinguishes it from phenylalanine, can be a critical contact point for receptor binding. researchgate.net This is underscored by research on the SSTR5 receptor itself, where substituting a single phenylalanine residue with a tyrosine within the receptor's structure increased the binding affinity for somatostatin-14 by a remarkable 20-fold. nih.gov This finding suggests that the tyrosine residue on the ligand and specific contact points on the receptor work in concert to achieve high-affinity binding.

Furthermore, tyrosine at other positions within the somatostatin sequence is also significant. The compound [¹²⁵I-Tyr¹¹]somatostatin-14, where tyrosine is at position 11, is a standard laboratory tool used extensively in radioligand binding assays to characterize somatostatin receptors and determine the binding affinities of new, unlabeled analogs. oup.comrevvity.combioscientifica.comumich.edu Its use is fundamental to the screening and development of novel SSTR-targeting compounds.

Receptor Binding and Selectivity Profiling

Radioligand Binding Assays using Somatostatin (B550006), tyr(11)-

Radioligand binding assays are a cornerstone for studying receptor pharmacology. revvity.com The use of [125I-Tyr11]Somatostatin-14 allows for the direct measurement of receptor density and affinity in a given biological sample. These assays can be broadly categorized into saturation and competition binding experiments.

Saturation Binding Experiments (e.g., using [125I-Tyr11]Somatostatin-14)

Saturation binding experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of [125I-Tyr11]Somatostatin-14. google.com These experiments allow for the determination of two key parameters: the apparent affinity constant (Kd) and the maximal binding capacity (Bmax). revvity.com

The apparent affinity constant (Kd) represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The Kd for [125I-Tyr11]Somatostatin-14 has been determined in various tissues and cell lines expressing somatostatin receptors. For instance, in membranes from cultured human small cell lung carcinoma (SCLC) cells (NCI-H69), the Kd was found to be 0.59 nM. nih.gov In rabbit retinal membranes, a similar high-affinity binding site was identified with a Kd of 0.90 nM. nih.gov Studies using Chinese hamster ovary (CHO-K1) cells transfected with individual human SSTR subtypes have also been instrumental. For the human sst1 receptor, the Kd for [125I-Tyr11]SRIF-14 was determined to be 1.3 nM, while for the sst5 receptor, it was 1.9 nM. revvity.comrevvity.com

Table 1: Apparent Affinity Constants (Kd) of [125I-Tyr11]Somatostatin-14 in Various Tissues and Cell Lines

Tissue/Cell LineReceptor Subtype(s)Kd (nM)
Human Small Cell Lung Carcinoma (NCI-H69)Not specified0.59 nih.gov
Rabbit RetinaNot specified0.90 nih.gov
Human PlacentaSST4 suggested4.6 - 5.3 researchgate.net
CHO-K1 cellsHuman sst11.3 revvity.com
CHO-K1 cellsHuman sst2a1.1 revvity.com
CHO-K1 cellsHuman sst51.9 revvity.com
AtT-20 cellssst2 and sst50.1 physiology.org
Assessment of Maximal Binding Capacity (Bmax)

The maximal binding capacity (Bmax) reflects the total number of receptors present in the sample and is typically expressed as fmol or pmol of radioligand bound per mg of protein. revvity.com In NCI-H69 SCLC cells, the Bmax was estimated to be 173 fmol/mg protein. nih.gov For rabbit retinal membranes, the Bmax was 104 fmol/mg protein. nih.gov In CHO-K1 cells expressing the human sst1 receptor, the Bmax was estimated to be 4.3 pmol/mg protein, and for the sst5 receptor, it was in the range of 7-10 pmol/mg protein. revvity.comrevvity.com These values can vary significantly depending on the cell type and the level of receptor expression.

Table 2: Maximal Binding Capacity (Bmax) of [125I-Tyr11]Somatostatin-14 in Various Tissues and Cell Lines

Tissue/Cell LineReceptor Subtype(s)Bmax
Human Small Cell Lung Carcinoma (NCI-H69)Not specified173 fmol/mg protein nih.gov
Rabbit RetinaNot specified104 fmol/mg protein nih.gov
Human PlacentaSST4 suggested1.35 - 1.53 pmol/mg protein researchgate.net
CHO-K1 cellsHuman sst14.3 pmol/mg protein revvity.com
CHO-K1 cellsHuman sst57-10 pmol/mg protein revvity.com

Competition Binding Assays

Competition binding assays are used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to displace the binding of a radioligand like [125I-Tyr11]Somatostatin-14. ub.edu These assays are crucial for characterizing the pharmacological profile of endogenous ligands and synthetic analogs.

In competition binding assays, unlabeled somatostatin-14 (SRIF-14) and somatostatin-28 (SRIF-28) are used to displace [125I-Tyr11]Somatostatin-14. This allows for a comparison of the binding affinities of these endogenous isoforms. Generally, both SRIF-14 and SRIF-28 bind to all five SSTR subtypes with high affinity, though there can be subtype-specific differences. guidetopharmacology.org For example, quantitative electron microscopic autoradiography has revealed that while both isoforms bind to islet A and B cells, S-14 shows a preferential association with A cells, and S-28 with B cells, suggesting the existence of distinct binding sites. nih.gov In human thymocytes, both SRIF-14 and cortistatin displaced [125I-Tyr11]somatostatin with low nanomolar affinities. eur.nl

A wide range of synthetic somatostatin analogs have been developed for therapeutic and diagnostic purposes. mdpi.com Competition binding assays using [125I-Tyr11]Somatostatin-14 are essential for determining the affinity (expressed as IC50 or Ki values) and selectivity of these synthetic compounds for the different SSTR subtypes. uliege.be For instance, analogs like octreotide (B344500), lanreotide, and vapreotide (B1663551) show high affinity for the sst2 subtype, and to a lesser extent for sst3 and sst5, but have low affinity for sst1 and sst4. uliege.be The development of subtype-selective analogs, such as the sst1-selective compound des-AA1,2,5[D-Trp8,IAmp9]S-14, has been crucial for dissecting the specific physiological roles of each receptor subtype. uliege.be

Table 3: Inhibitory Concentrations (IC50) of Selected Somatostatin Analogs in Displacing [125I-Tyr11]Somatostatin-14 Binding

CompoundCell/Tissue TypeReceptor Subtype(s)IC50 (nM)
Somatostatin-14Human PlacentaSST4 suggested7.1 - 9.3 researchgate.net
Octreotide (SMS 201-995)Human PlacentaSST4 suggested~1200 - 2000 researchgate.net
RC-160Human PlacentaSST4 suggested~460 researchgate.net
Somatostatin-14Graves' Ophthalmopathy FibroblastsMixed0.80 bioscientifica.com
OctreotideGraves' Ophthalmopathy FibroblastsMixed33.7 bioscientifica.com
PTR-3173CHO-K1 cellshsst23 oup.com
PTR-3173COS-7 cellshsst47 oup.com
PTR-3173CHO-K1 cellshsst56 oup.com
Assessment of SSTR Subtype Selectivity (e.g., SSTR1-5)

Somatostatin, tyr(11)-, particularly in its radioiodinated form [¹²⁵I]Tyr¹¹-Somatostatin-14, serves as a crucial radioligand for characterizing the binding properties of the five somatostatin receptor subtypes (SSTR1-5). While native somatostatin-14 (SS-14) and somatostatin-28 (SS-28) generally bind with high affinity to all five receptor subtypes, synthetic analogs exhibit varied selectivity. [¹²⁵I]Tyr¹¹-SS-14 is widely used in competitive binding assays to determine the binding affinities (IC₅₀ values) of unlabeled somatostatin analogs for each SSTR subtype.

Studies on cloned human SSTRs expressed in cell lines like Chinese Hamster Ovary (CHO) or COS-7 have elucidated these selective binding profiles. For instance, the analog octreotide shows high affinity for SSTR2 and SSTR5, moderate affinity for SSTR3, and very low affinity for SSTR1 and SSTR4. core.ac.uknih.gov The binding of [¹²⁵I]Tyr¹¹-SS-14 can be displaced by SS-14 and various analogs, allowing for a detailed assessment of their receptor subtype selectivity. In rabbit retinal membranes, sst2-selective analogues like MK678 and SMS201-995 potently displace [¹²⁵I]Tyr¹¹-somatostatin-14 binding with nanomolar and sub-nanomolar IC₅₀ values, respectively, while ligands for sst3, sst4, and sst5 have minimal effect, indicating a predominance of sst2 receptors. researchgate.net Similarly, in primary cultures of orbital fibroblasts from Graves' ophthalmopathy patients, SS-14 and octreotide inhibit the binding of [¹²⁵I]Tyr¹¹-SS-14, with SS-14 showing a much higher affinity. nih.gov This demonstrates the utility of [¹²⁵I]Tyr¹¹-SS-14 as a universal ligand to probe the subtype-selectivity of other compounds. researchgate.netnih.gov

Table 1: Competitive Inhibition of [¹²⁵I]Tyr¹¹-SS-14 Binding by Somatostatin Analogs in Various Tissues and Cells

Tissue/Cell TypeCompeting LigandIC₅₀ (nmol/l)Reference
Rabbit Retinal MembranesSMS201-995 (sst2 analog)0.28 ± 0.12 researchgate.net
Rabbit Retinal MembranesMK678 (sst2 analog)0.04 ± 0.01 researchgate.net
Rabbit Retinal MembranesBIM23014 (sst2 analog)1.57 ± 0.39 researchgate.net
Graves' Ophthalmopathy Fibroblast CulturesSomatostatin-140.80 ± 0.37 nih.gov
Graves' Ophthalmopathy Fibroblast CulturesOctreotide33.7 ± 33.1 nih.gov
Control Fibroblast CulturesSomatostatin-140.9 nih.gov
Control Fibroblast CulturesOctreotide1.5 nih.gov
BON Cell LineTyr11-somatostatin-140.5 fu-berlin.de
UMC-11 Cell LineTyr11-somatostatin-140.7 fu-berlin.de

Receptor Localization and Distribution Studies

In vitro Autoradiography (e.g., using [¹²⁵I]Tyr¹¹-Somatostatin-14)

In vitro autoradiography with [¹²⁵I]Tyr¹¹-Somatostatin-14 is a powerful technique to visualize and quantify the distribution of somatostatin receptors in tissue sections. revvity.com This method allows for the precise mapping of binding sites in complex tissues.

Retina: In the rabbit retina, specific high-affinity binding sites for [¹²⁵I]Tyr¹¹-SS have been identified on retinal membranes. nih.gov Studies in the rat retina show that SSTRs are widely expressed, with immunohistochemical analyses demonstrating SSTR1 and SSTR2 in various cell layers, including ganglion cells, amacrine cells, and photoreceptors. arvojournals.orgarvojournals.org The distribution suggests somatostatin can modulate visual signals at multiple levels. arvojournals.org

Cerebral Cortex: Quantitative autoradiography in the rat cerebral cortex reveals a distinct laminar distribution of [¹²⁵I]Tyr¹¹-SS-14 binding sites. nih.gov A high density of receptors is observed in the deeper layers (V-VI), while lower densities are found in the superficial layers (I-IV). nih.govnih.gov The entorhinal cortex shows the highest receptor density among the cerebral cortices. nih.gov These binding sites have been shown to be localized on cholinergic afferents originating from the nucleus basalis magnocellularis. nih.gov

Thymocytes: Both somatostatin and cortistatin have been shown to bind to SSTRs in human thymic tissues and on isolated thymocytes with affinities in the low-nanomolar range, as determined by displacement of [¹²⁵I]Tyr¹¹-somatostatin-14 binding. eur.nl

Quantitative analysis allows for the determination of receptor density (Bmax) and affinity (Kd) in specific anatomical areas.

Retina: In rabbit retinal membranes, Scatchard analysis of [¹²⁵I]Tyr¹¹-SS binding data revealed a single population of high-affinity sites with an apparent affinity constant (Kd) of 0.90 ± 0.20 nM and a maximum number of binding sites (Bmax) of 104 ± 52 fmol/mg protein. nih.gov

Cerebral Cortex: Following lesions of the nucleus basalis magnocellularis in rats, a significant reduction (40-50%) in the density of [¹²⁵I]Tyr¹¹-SS-14 binding was observed in the superficial layers of the frontal, parietal, and temporal cortices. nih.gov

Pancreatic Acinar Cells: In rat pancreatic acinar cell membranes, Scatchard analysis using [¹²⁵I]Tyr¹¹-S-14 identified a single class of high-affinity sites with a Kd of 0.5 ± 0.07 nM and a Bmax of 266 ± 22 fmol/mg of protein. nih.gov

Table 2: Quantitative Analysis of [¹²⁵I]Tyr¹¹-Somatostatin-14 Binding Sites

TissueSpeciesKd (nM)Bmax (fmol/mg protein)Reference
Retinal MembranesRabbit0.90 ± 0.20104 ± 52 nih.gov
Pancreatic Acinar Cell MembranesRat0.5 ± 0.07266 ± 22 nih.gov
T47D Breast Cancer Cells (High Affinity Site)Human0.1451,450 sites/cell researchgate.net
T47D Breast Cancer Cells (Low Affinity Site)Human1.19211,920 sites/cell researchgate.net
Mapping SSTRs in Tissue Sections (e.g., retina, cerebral cortex, thymocytes)

Cellular Distribution in Research Cell Lines and Primary Cultures

[¹²⁵I]Tyr¹¹-Somatostatin-14 is extensively used to study SSTR expression and function in various in vitro cell systems.

Research Cell Lines:

CHO and COS-7 Cells: These cell lines are frequently used for transient or stable transfection with cloned SSTR subtypes (SSTR1-5). Binding assays with [¹²⁵I]Tyr¹¹-somatostatin are then performed to confirm receptor expression and characterize ligand binding properties. wikigenes.orgmolbiolcell.org For example, CHO cells stably transfected with sst2 were screened for receptor expression using ¹²⁵I-[Tyr¹¹]somatostatin. molbiolcell.org

NIH 3T3 Cells: Somatostatin receptor subtypes 1-5 were transiently expressed in NIH 3T3 cells, and the appearance of high-affinity binding sites for [¹²⁵I-Tyr¹¹]somatostatin-14 was used to confirm the expression of all five receptors, even those (sstr1 and sstr5) that failed to couple to a specific signaling pathway being investigated. oup.comnih.gov

Neuroendocrine Tumor (NET) Cell Lines: In NET cell lines such as BON and QGP-1, competitive radioligand binding assays with [¹²⁵I]Tyr¹¹-somatostatin-14 are used to assess the presence and functionality of SSTRs. fu-berlin.denih.govresearchgate.net These studies have often revealed low or absent SSTR2 expression in many commonly used NET cell lines. nih.govresearchgate.net

T47D Breast Cancer Cells: Binding of [¹²⁵I]Tyr¹¹-somatostatin to T47D cells revealed two binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. researchgate.net

Pituitary Tumor Cells (GH₄C₁, AtT-20): [¹²⁵I-Tyr¹¹]S-14 has been used in affinity cross-linking studies to identify the molecular weights of SSTR proteins in pituitary tumor cells, revealing multiple protein constituents of the receptor. osti.govcapes.gov.br

Primary Cultures:

Orbital Fibroblasts: In primary cultures of fibroblasts from Graves' ophthalmopathy patients, the presence of specific SSTR binding sites was confirmed by competitive binding with [¹²⁵I]Tyr¹¹-SS-14. nih.gov

Rat Pituitary Cells: Chronic treatment of primary rat pituitary cells with somatostatin was found to increase the number of SRIF receptors, an effect that was quantified using [¹²⁵I-Tyr¹¹]SRIF binding assays. osti.gov

Receptor Regulation Studies

The use of [¹²⁵I]Tyr¹¹-Somatostatin-14 has been instrumental in studying the dynamic regulation of SSTR expression. Research has shown that receptor numbers are not static and can be modulated by various factors.

Down-regulation: In a model of streptozotocin-induced diabetes in rats, persistent high levels of endogenous somatostatin led to a down-regulation of SSTRs on pancreatic acinar cells. nih.gov This was characterized by a significant decrease in the binding capacity (Bmax) of [¹²⁵I-Tyr¹¹]S-14, from 266 fmol/mg in control animals to 105 fmol/mg in diabetic animals, with no change in binding affinity (Kd). nih.gov

Up-regulation: Conversely, chronic treatment of GH₄C₁ rat pituitary tumor cells with somatostatin paradoxically led to an increase in the number of SSTRs. osti.gov This up-regulation was time- and dose-dependent, reaching a plateau of 220% of control levels after 15 hours, as measured by [¹²⁵I-Tyr¹¹]SRIF binding. osti.gov Furthermore, in CHO-K1 cells expressing SSTRs, treatment with insulin (B600854) and growth hormone was found to stimulate the functional expression of the receptors, as measured by an increase in whole-cell specific binding of [¹²⁵I]Tyr¹¹-SS-14. physiology.org

Homologous and Heterologous Receptor Regulation

The regulation of somatostatin receptors is a complex process involving both homologous (agonist-induced) and heterologous (induced by other signaling pathways) mechanisms.

Homologous regulation is initiated by the binding of somatostatin itself or its analogs. Studies on cell lines transfected to express specific receptor subtypes have shown that agonist binding to sst1 and sst2A receptors leads to their rapid phosphorylation. oup.com This phosphorylation is a key step in homologous desensitization, a process that uncouples the receptor from its signaling pathway to prevent overstimulation. Furthermore, ligand activation can induce the dissociation of SSTR2 homodimers, which is believed to be a prerequisite for receptor internalization. mdpi.com

Heterologous regulation involves the modulation of SSTR function by ligands of entirely different receptor systems. nih.gov A prominent example is the regulation of the sst2A receptor by protein kinase C (PKC). oup.com Activation of PKC by phorbol (B1677699) esters or by ligands for other G protein-coupled receptors, such as bombesin (B8815690) and cholecystokinin (B1591339) (CCK), can stimulate the phosphorylation and subsequent internalization of the sst2A receptor. oup.com This indicates that the functional status of somatostatin receptors can be controlled by a wide range of extracellular signals, not just somatostatin, allowing for the integration of multiple signaling inputs. oup.com Interestingly, research shows that homologous and heterologous signals can induce sst2A receptor phosphorylation through PKC-independent and -dependent mechanisms, respectively, leading to different effects on receptor signaling and internalization. oup.com

Influence of Receptor Occupancy on Binding Characteristics

Receptor occupancy by Tyr(11)-Somatostatin and its analogs can significantly influence the receptor's binding state and subsequent processing. The binding characteristics are closely tied to the receptor's interaction with guanine (B1146940) nucleotide-binding regulatory proteins (G proteins).

The addition of guanosine (B1672433) 5'-triphosphate (GTP) has been shown to decrease the specific binding of [¹²⁵I]Tyr(11)-Somatostatin by reducing the receptor's affinity for the ligand. nih.gov This phenomenon suggests that receptor occupancy, coupled with G protein activation (which is promoted by GTP), shifts the receptor into a lower-affinity state. nih.gov Conversely, in certain cellular contexts, the activation of downstream effectors following receptor occupancy is correlated with the induction of high-affinity binding sites for [¹²⁵I]Tyr(11)-Somatostatin. oup.com

Scatchard analysis in some systems, such as RINm5F insulinoma cells, has indicated a single class of non-interacting high-affinity binding sites for [¹²⁵I]Tyr(11)-Somatostatin. nih.gov This suggests that under these specific experimental conditions, the occupancy of one receptor does not alter the binding affinity of adjacent, unoccupied receptors.

Once occupied, the processing of the receptor-ligand complex is initiated. However, the level of receptor occupancy does not appear to influence the subsequent processing of the bound ligand. semanticscholar.org Studies in GH4C1 and RINm5F cells have shown that, unlike some other receptors that are rapidly internalized upon ligand binding, the [¹²⁵I]Tyr(11)-Somatostatin-receptor complex largely remains on the cell surface. semanticscholar.orgnih.gov More than 80% of the specifically bound peptide can be removed by an acid wash, a technique used to distinguish surface-bound from internalized ligands. semanticscholar.orgnih.gov This indicates that receptor-bound [¹²⁵I]Tyr(11)-Somatostatin is not rapidly internalized in these cell types and is degraded by a nonlysosomal process that may involve a metalloendoprotease. nih.gov

Molecular and Cellular Mechanisms of Action

Signal Transduction Pathways Coupled to Somatostatin (B550006) Receptors

Somatostatin receptors are known to couple to a variety of signal transduction pathways, allowing for a wide range of cellular responses. researchgate.net The five SSTR subtypes (SSTR1-5) can activate common signaling pathways, such as the inhibition of adenylyl cyclase, as well as distinct pathways, providing a basis for their diverse and specific physiological roles. guidetopharmacology.orgmdpi.comoup.com These pathways are predominantly initiated through the interaction of the activated receptor with heterotrimeric G proteins. guidetopharmacology.orgresearchgate.net

All five somatostatin receptor subtypes couple to pertussis toxin (PTX)-sensitive G proteins of the Gi/Go family. guidetopharmacology.orgnih.govnih.govoup.com This family of G proteins, which includes Gαi1, Gαi2, Gαi3, and Gαo, is primarily inhibitory in nature. nih.govoup.com The coupling of SSTRs to Gi/Go proteins is a crucial first step in mediating many of somatostatin's effects. nih.gov For instance, the interaction between SSTRs and Gi/Go has been shown to be essential for the inhibition of hormone secretion and the regulation of ion channel activity. nih.govoup.com

Upon activation by a somatostatin analog, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its dissociation from the βγ-subunit complex. Both the Gαi/o-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector molecules. guidetopharmacology.org The specificity of the response to somatostatin is, in part, determined by the particular subtypes of G proteins and effectors present in a given cell type. guidetopharmacology.orgoup.com Studies have shown that specific SSTR subtypes can preferentially couple to certain G protein α-subunits, further diversifying the signaling output. oup.com For example, in ovine somatotrophs, αo2 has been implicated in mediating the reduction of Ca2+ currents, while αi3 is involved in the increase of K+ currents. oup.com

Table 1: G Protein Coupling and Key Downstream Effects of Somatostatin Receptors

Receptor Subtype Primary G protein Family Key Downstream Effects
SSTR1 Gi/Go Inhibition of adenylyl cyclase, Activation of protein tyrosine phosphatases (PTPs), Modulation of MAP kinase pathway. researchgate.net
SSTR2 Gi/Go Inhibition of adenylyl cyclase, Modulation of Ca2+ and K+ channels, Activation of PTPs (SHP-1, SHP-2), Modulation of MAP kinase pathway. guidetopharmacology.orgnih.govcapes.gov.brnih.govnih.gov
SSTR3 Gi/Go Inhibition of adenylyl cyclase, Apoptosis induction. guidetopharmacology.orgoup.com
SSTR4 Gi/Go Inhibition of adenylyl cyclase, Modulation of MAP kinase pathway. guidetopharmacology.orgresearchgate.net
SSTR5 Gi/Go Inhibition of adenylyl cyclase, Modulation of Ca2+ and K+ channels. guidetopharmacology.orgnih.govoup.com

A hallmark of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity. guidetopharmacology.orgresearchgate.netmdpi.comnih.gov This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that regulates a wide array of cellular processes, including hormone secretion and cell proliferation. mdpi.comnih.gov Upon activation, the Gαi subunit of the Gi/Go protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. mdpi.comnih.gov

This reduction in cAMP concentration subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP. embopress.org The inhibition of the adenylyl cyclase/cAMP/PKA pathway is a primary mechanism through which somatostatin exerts its inhibitory effects on hormone release from various endocrine cells, such as pituitary and pancreatic cells. mdpi.comnih.govoup.com For example, in rat cortical type I astrocytes, somatostatin was shown to inhibit both basal and forskolin-stimulated interleukin-6 release in a concentration-dependent manner, an effect mediated by the inhibition of cAMP production. nih.gov

Somatostatin and its analogs can modulate the activity of various ion channels, a key mechanism for controlling cellular excitability and hormone secretion. guidetopharmacology.orgoup.comnih.gov This modulation is often mediated by the Gβγ subunits released from activated Gi/Go proteins, although direct effects of the Gα subunit have also been reported. oup.com

A significant effect of somatostatin is the inhibition of voltage-gated Ca2+ channels. nih.govnih.govresearchgate.net By reducing Ca2+ influx, somatostatin can effectively suppress the release of hormones and neurotransmitters, a process that is highly dependent on intracellular Ca2+ concentrations. nih.govresearchgate.net This inhibitory action on Ca2+ channels has been observed in various cell types, including pituitary cells and rod bipolar cells. nih.govnih.govnih.gov

Somatostatin receptor activation also influences cellular function through the modulation of protein phosphorylation and dephosphorylation cascades. guidetopharmacology.orgresearchgate.netmdpi.com This involves the activation of protein tyrosine phosphatases (PTPs) and the regulation of the mitogen-activated protein kinase (MAPK) pathway. guidetopharmacology.orgresearchgate.netmdpi.com

Several studies have demonstrated that SSTRs can stimulate the activity of PTPs, such as SHP-1 and SHP-2. nih.govcapes.gov.brnih.govthno.org These phosphatases counteract the activity of protein tyrosine kinases, leading to the dephosphorylation of various cellular proteins. thno.org The activation of PTPs is a crucial mechanism for the anti-proliferative effects of somatostatin. nih.govcapes.gov.brnih.govthno.org For example, the recruitment and activation of SHP-1 by SSTR2 has been shown to be essential for inhibiting cell growth. nih.govcapes.gov.brnih.gov

The MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival, is also a target of somatostatin signaling. guidetopharmacology.orgmdpi.comresearchgate.net The effect of somatostatin on the MAPK cascade can be either inhibitory or stimulatory, depending on the SSTR subtype and the cellular context. researchgate.netoup.com For instance, SSTR1 has been shown to activate the MAPK pathway, while other subtypes can inhibit it. researchgate.net This complex regulation of the MAPK pathway contributes to the diverse effects of somatostatin on cell growth and function. researchgate.netoup.com

Recent research has elucidated a specific and critical role for the non-receptor tyrosine kinase Src and the protein tyrosine phosphatase SHP-2 in the signaling cascade of the somatostatin receptor subtype 2 (SSTR2). nih.govcapes.gov.brnih.gov Upon agonist binding to SSTR2, Src is transiently activated in a Gβγ-dependent manner. nih.gov This activated Src then phosphorylates tyrosine residues within immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in the SSTR2 intracellular domains. nih.govcapes.gov.br

These phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-2, leading to the recruitment and activation of this phosphatase. nih.govcapes.gov.brnih.gov Activated SHP-2, in turn, is required for the subsequent recruitment and activation of another phosphatase, SHP-1. nih.govcapes.gov.brnih.gov The activation of SHP-1 is a key event in mediating the anti-proliferative effects of SSTR2. nih.govcapes.gov.brnih.gov This sequential activation of Src, SHP-2, and SHP-1 highlights a complex and finely tuned signaling pathway downstream of SSTR2 that is essential for its growth-inhibitory functions. nih.govcapes.gov.brnih.gov

Protein Phosphorylation and Dephosphorylation Cascades (e.g., PTP, MAPK)

Receptor Internalization and Trafficking

Following agonist binding, somatostatin receptors, like many other GPCRs, undergo a process of internalization, where they are removed from the cell surface and translocated into the cell's interior. nih.govbioscientifica.comoup.com This process is a key mechanism for regulating the number of receptors at the plasma membrane and for desensitizing the cellular response to prolonged agonist exposure. nih.govbioscientifica.com The different SSTR subtypes exhibit distinct patterns of internalization and intracellular trafficking. nih.govoup.com

The internalization of SSTRs is an active process that often involves clathrin-coated pits and the recruitment of β-arrestins. nih.gov Once internalized, the receptors are typically targeted to endosomes. snmjournals.org From the endosomal compartment, receptors can either be recycled back to the cell surface, leading to resensitization of the cell, or they can be targeted for degradation in lysosomes. nih.govbioscientifica.com The specific trafficking fate of the receptor can depend on the SSTR subtype and the cell type. nih.govoup.com For example, SSTR2 has been extensively studied and is known to internalize rapidly upon agonist stimulation. bioscientifica.comoup.comnih.gov In contrast, SSTR1 shows little to no internalization. snmjournals.org The differential trafficking of SSTR subtypes has important implications for their long-term signaling properties and for the development of targeted therapies. nih.govbioscientifica.com

Table 2: Chemical Compounds Mentioned | Compound Name | | :--- | | Somatostatin, tyr(11)- | | Somatostatin | | Somatostatin-14 | | Somatostatin-28 | | Cortistatin | | Octreotide (B344500) | | Lanreotide | | Pasireotide (B1678482) | | RC-160 | | L-Tyr8-Cyanamid 154806 | | L-779,976 | | L-817,818 | | Forskolin | | Dibutyryl-cAMP | | Pertussis toxin | | Glibenclamide | | Diazoxide | | Oligomycin | | 2-deoxy-D-glucose | | Phorbol (B1677699) 12-myristate 13-acetate | | Angiotensin | | Bradykinin | | Dopamine (B1211576) | | Endothelins | | Oxytocin | | Gastrin | | Ghrelin | | Insulin (B600854) | | Glucagon (B607659) | | Growth hormone | | Prolactin | | TSH | | ACTH | | Interleukin 6 | | Epidermal growth factor | | Basic fibroblast growth factor | | [125I-Tyr11]Somatostatin | | [125I-Tyr3]SMS | | 111In-pentetreotide | | Guanosine-5'-(gamma-thio)triphosphate | | Adenosine 5'-[y-thioltriphosphate | | 1-oleoyl-2-acetyl-sn-glycerol (B13814) | | Cyclophosphamide | | Doxorubicin | | Tris-EDTA | | Hepes | | Dulbecco's PBS | | Biotinyl-KKLCpYLFIIIKVKS | | Biotinyl-KKLCYLFIIIKVKS |yl-KKLCYLFIIIKVKS |

Agonist-Induced Receptor Internalization Mechanisms

Upon binding by an agonist like Tyr(11)-somatostatin, somatostatin receptors (SSTRs) undergo a process of internalization, which is critical for regulating cellular responsiveness. nih.govpnas.org This process has been observed across various SSTR subtypes, particularly sst1 and sst2.

Studies using radiolabeled 125I-Tyr(11)-somatostatin-14 have been instrumental in elucidating these mechanisms. In rat insulinoma cells expressing the sst1 receptor, the agonist induces the internalization of cell surface receptors. oup.com This is not a simple one-way process but rather a dynamic cycle of continuous endocytosis, recycling of the receptor back to the plasma membrane, and recruitment of intracellularly stored receptors. oup.com Confocal microscopy has shown that the internalized sst1 receptor co-localizes with Rab5a and Rab11a, proteins characteristic of endocytic and recycling organelles, respectively. oup.com Interestingly, some research suggests that the endocytosis of the sst1 receptor is not dependent on β-arrestin, a common mediator for many GPCRs. oup.com

For the sst2A receptor, the most widely expressed SSTR in neuroendocrine tumors, agonist stimulation leads to its phosphorylation. nih.govnih.gov This event prompts the recruitment of β-arrestins to the receptor at the plasma membrane, which facilitates clathrin-mediated endocytosis. nih.gov The internalized agonist-receptor complex is then sequestered within early endosomes. nih.gov The fate of the internalized ligand can vary; studies show that internalized 125I-Tyr(11)-SST-14 is rapidly broken down by endopeptidases, such as endothelin-converting enzyme-1 (ECE-1), within these acidic endosomes. nih.gov

| Key Findings in Agonist-Induced SSTR Internalization | | :--- | :--- | | Ligand Used | 125I-Tyr(11)-SST-14 (Agonist) | | Receptor Studied | sst1 | | Cell Model | Rat insulinoma cells (RIN-1046-38) | | Observed Mechanism | Induces internalization into endocytic and recycling organelles. oup.com A dynamic process of continuous endocytosis and receptor recycling. oup.com | | Mediators | Appears to be independent of β-arrestin. oup.com | | Receptor Studied | sst2A | | Cell Model | Human embryonic kidney (HEK) cells | | Observed Mechanism | Agonist binding induces receptor phosphorylation, β-arrestin recruitment, and clathrin-mediated endocytosis into early endosomes. nih.govnih.gov | | Fate of Ligand | Internalized 125I-Tyr(11)-SST-14 is rapidly hydrolyzed by endosomal endopeptidases like ECE-1. nih.gov |

Antiproliferative Mechanisms (Preclinical Cellular Studies)

Somatostatin and its analogs, including Tyr(11)-somatostatin, exert antiproliferative effects on various tumor cells through a combination of direct and indirect mechanisms. nih.govmdpi.com

Direct Receptor-Mediated Effects on Cell Growth

The direct antiproliferative action of somatostatin analogs is mediated through SSTRs expressed on cancer cells. mdpi.com Activation of these receptors can inhibit mitogenic signaling pathways and arrest the cell cycle. nih.govresearchgate.net

A key mechanism involves the regulation of protein phosphorylation. molbiolcell.orgmdpi.com The sst2 receptor, in particular, has been shown to mediate cell growth inhibition by recruiting and activating the tyrosine phosphatase SHP-1. molbiolcell.orgeur.nl Activated SHP-1 can dephosphorylate and thereby inactivate critical components of growth factor signaling pathways, effectively terminating mitogenic signals. molbiolcell.orgeur.nl The activation of SHP-1 is a transient process involving the G protein Gαi3. molbiolcell.org Other signaling molecules, such as Src and the tyrosine phosphatase SHP-2, have also been identified as sst2-associated molecules involved in this signaling. molbiolcell.org

Furthermore, somatostatin analogs can induce cell cycle arrest in the G0/G1 phase by enhancing the expression of cyclin-dependent kinase inhibitors like p21 and p27. researchgate.netnih.gov

Indirect Host-Related Mechanisms (e.g., growth factor modulation)

In addition to direct effects on tumor cells, somatostatin analogs can indirectly inhibit tumor growth by modulating the host environment. mdpi.comnih.gov These mechanisms primarily involve the inhibition of growth factor secretion and the suppression of angiogenesis. nih.govmdpi.comeur.nl

Somatostatin is known as a universal inhibitor of endocrine secretion. nih.gov By acting on sst2 and sst5 receptors, primarily in the pituitary gland, its analogs can suppress the secretion of growth hormone (GH). eur.nlnih.gov This leads to a reduction in the circulating levels of insulin-like growth factor-1 (IGF-1), a potent mitogen for many cancer cells. eur.nlnih.gov Effects have also been reported on the secretion of other growth factors like epidermal growth factor (EGF). nih.gov

Another significant indirect mechanism is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comeur.nl Somatostatin receptors are often expressed on peritumoral vascular cells, and their activation can interfere with the angiogenic process. eur.nl

Apoptosis Induction in Cell Models

Somatostatin analogs can induce programmed cell death, or apoptosis, in various cancer cell models. nih.govresearchgate.net This pro-apoptotic effect is a crucial component of their antitumor activity. iiarjournals.org

The sst3 receptor has been specifically implicated in mediating apoptosis. eur.nlresearchgate.net The signaling pathway is thought to be G protein-dependent and associated with intracellular acidification and the activation of endonucleases that degrade DNA. eur.nlelte.hu This process can also involve the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. researchgate.neteur.nlelte.hu

Structure Activity Relationships Sar and Ligand Design

Identification of Key Amino Acid Residues for SSTR Binding and Selectivity

The binding of somatostatin (B550006) and its analogs to SSTRs is a complex interplay of various amino acid residues. The native somatostatin-14 (SST-14) contains a critical pharmacophore region, spanning residues Phe^6 to Phe^11, which is essential for biological activity. oup.com Extensive research has identified specific residues within both the ligand and the receptor that are pivotal for binding affinity and selectivity.

The Trp^8 and Lys^9 residues within the pharmacophore are recognized by all SSTR subtypes and are considered essential for high-affinity binding. universityofgalway.iepnas.org The lysine (B10760008) at position 9 forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptors. nih.govbiorxiv.org The tryptophan at position 8 interacts with a hydrophobic pocket within the receptor. biorxiv.org

Receptor subtype selectivity is often dictated by non-conserved amino acid residues within the binding pockets of the different SSTRs. For instance, residues in the extracellular loops (ECLs) and the upper part of the transmembrane domains play a significant role in determining the selectivity of ligands. nih.govresearchgate.net Studies on chimeric and mutant receptors have pinpointed specific amino acids that influence the binding of selective analogs. For example, a single amino acid substitution in SSTR1 can dramatically alter its affinity for a selective ligand. nih.gov Similarly, residues at positions 2.63, 5.35, 6.54, 6.55, and 7.35 in SSTR2 have been identified as important for determining peptide ligand selectivity. nih.gov

The following table summarizes key amino acid interactions involved in SSTR binding:

Ligand ResidueReceptor Region/ResidueInteraction TypeSignificance
Lys^9Asp in TM3Salt BridgeEssential for binding to all SSTRs nih.govbiorxiv.org
Trp^8Hydrophobic Pocket (TM4-6)Hydrophobic InteractionEssential for binding to all SSTRs biorxiv.org
Phe^6 / Phe^11Receptor-specific residuesHydrophobic/AromaticContributes to bioactive conformation and affinity acs.org
IAmp^9 (in CH275)Leu^107 in SSTR1 TM2Hydrophobic InteractionContributes to SSTR1 selectivity nih.gov
Tyr(Bzl)/D-Trp (in Pasireotide)SSTR5-specific residuesNot specifiedContributes to SSTR5 preferential binding researchgate.net

Design Principles for Somatostatin Analogs

The short plasma half-life of native somatostatin has driven the development of more stable and potent synthetic analogs. frontiersin.orgresearchgate.net The design of these analogs incorporates several key principles to enhance their pharmacological properties.

Cyclization and Conformational Constraints

A fundamental strategy in designing somatostatin analogs is the introduction of conformational constraints through cyclization. nih.govnih.gov Native somatostatin contains a disulfide bridge between Cys^3 and Cys^14, which helps to stabilize a bioactive conformation. Many synthetic analogs, such as octreotide (B344500), also incorporate a cyclic structure to mimic the essential β-turn around the Trp^8-Lys^9 region, which is crucial for bioactivity. pnas.orgamericanpharmaceuticalreview.com This cyclization not only enhances metabolic stability but also restricts the peptide's flexibility, locking it into a conformation that is favorable for receptor binding. researchgate.netnih.gov Different methods of cyclization, including head-to-tail and backbone cyclization, have been explored to create libraries of conformationally constrained analogs. oup.comresearchgate.net

Amino Acid Substitutions and Their Impact on Receptor Affinity (e.g., Tyr(11) modification)

The substitution of amino acids at various positions in the somatostatin sequence has a profound impact on receptor affinity and selectivity. The modification of Phe^6, Phe^7, and Phe^11 has been a key area of investigation. For instance, replacing these phenylalanine residues with other amino acids, such as mesitylalanine, can alter conformational rigidity and serum stability. mdpi.com The replacement of Phe^6 or Phe^11 can disrupt a stabilizing "herringbone" arrangement between these two residues, affecting binding affinity. acs.org

The substitution of Tyr for Phe at position 11, creating "Somatostatin, tyr(11)-", is a common modification used in radiolabeling for research and diagnostic purposes. molbiolcell.orgdoi.orgrevvity.com This substitution generally maintains high affinity for SSTRs, allowing for the use of [^125I]Tyr^11-somatostatin as a radioligand in binding assays to characterize receptor expression and affinity of other compounds. molbiolcell.orgdoi.orgscilit.com The introduction of a D-amino acid, particularly D-Trp at position 8, is another critical modification that stabilizes the bioactive β-turn conformation and increases resistance to enzymatic degradation. frontiersin.orgmdpi.com

Development of Subtype-Selective Agonists and Antagonists

The development of ligands that selectively target a single SSTR subtype has been a major goal to achieve more specific therapeutic effects and to better understand the physiological roles of each receptor. pnas.orgpnas.org

SSTR1-Selective Analogs

Efforts to develop SSTR1-selective agonists have led to the identification of compounds with unique structural features. patsnap.com For example, the analog CH275 (des-AA^1,2,5-[D-Trp^8, IAmp^9]SS) demonstrates a preference for SSTR1. nih.gov The selectivity of this analog is attributed to a specific hydrophobic interaction between the isopropyl group of the IAmp^9 residue and Leu^107 in the second transmembrane domain of SSTR1. nih.gov Another SSTR1-selective agonist, BIM-23745, has shown efficacy in inhibiting growth hormone secretion in certain pituitary tumors. karger.com The design of SSTR1-selective analogs often involves modifications that create a unique set of distances between key aromatic and charged side chains, which is distinct from the pharmacophores for other SSTR subtypes. rcsb.org

SSTR2-Selective Analogs

SSTR2 is a major target for the treatment of neuroendocrine tumors, and numerous SSTR2-selective analogs have been developed. frontiersin.orgnih.gov The clinically used analogs, octreotide and lanreotide, exhibit high affinity for SSTR2. frontiersin.orgmdpi.com The development of novel SSTR2-selective analogs has focused on improving binding affinity and potency. jci.orgnih.gov

The design of SSTR2-selective antagonists has also emerged as a promising strategy for tumor imaging and therapy. snmjournals.orgsnmjournals.org Antagonists like JR11 have shown superior tumor targeting compared to agonists in some studies, potentially by recognizing a larger number of binding sites. snmjournals.orgsnmjournals.org The development of these antagonists has involved creating more potent analogs with improved affinity, such as LM3, which has been used to develop PET imaging agents. snmjournals.org

The following table provides examples of SSTR2-selective analogs and their reported binding affinities:

AnalogTypeSSTR2 Affinity (IC50 or Ki)Reference
OctreotideAgonistHigh frontiersin.orgmdpi.com
LanreotideAgonistHigh frontiersin.org
JR11AntagonistHigh snmjournals.orgsnmjournals.org
111In-DOTA-BASSAntagonist9.4 ± 0.4 nM (IC50) snmjournals.org
111In-DTPA-TATEAgonist1.3 ± 0.2 nM (IC50) snmjournals.org

Pansomatostatin Analogs

The development of pansomatostatin analogs, which exhibit high affinity for multiple or all five somatostatin receptor subtypes (SSTR1-5), represents a significant strategy to broaden the clinical applicability of somatostatin-based therapies. nih.gov Unlike first-generation analogs like octreotide, which are largely selective for SSTR2, pansomatostatin agents are designed to target a wider array of tumors that may express different SSTR profiles. nih.govviamedica.pl The use of these broad-spectrum agents is expected to enhance diagnostic sensitivity and improve therapeutic efficacy where SSTR2 expression might be low or heterogeneous. nih.govviamedica.pl

Research has led to the creation of several pansomatostatin compounds. One of the first was KE108 (Tyr-cyclo(DAB-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe)), which was subsequently coupled with the chelator DOTA to create 111In-KE88 for radiolabeling. viamedica.pl Another approach involves creating bicyclic structures to introduce conformational constraints. The analog AM3, for instance, is a bicyclic peptide with a DOTA-coupled Arg-diaminobutyric acid cycle and an octreotide ring, which demonstrated high affinity for SSTR2 and SSTR3, and moderate affinity for SSTR1, SSTR4, and SSTR5. mdpi.comnih.gov

A 2012 study detailed the synthesis and evaluation of two new DOTA-conjugated somatostatin-14 (SS-14) analogs, AT1S and its D-Trp8 counterpart, AT2S. nih.gov Both compounds were found to exhibit a pansomatostatin affinity profile, binding to all five human SSTR subtypes with IC50 values in the low nanomolar range, as determined by receptor autoradiography. nih.gov AT2S also demonstrated agonistic properties at SSTR2 and SSTR3. nih.gov These findings underscore the potential of modifying the native SS-14 sequence to develop effective pansomatostatin radiotracers. nih.gov

Table 1: Binding Affinities (IC50, nM) of Pansomatostatin Analogs for Human SSTR Subtypes

Compoundhsst1hsst2hsst3hsst4hsst5Reference
AT1S18 ± 34.5 ± 0.95.8 ± 0.615 ± 413 ± 2 nih.gov
AT2S12 ± 22.1 ± 0.33.0 ± 0.414 ± 211 ± 1 nih.gov
SS-14 (Control)1.5 ± 0.20.4 ± 0.051.1 ± 0.12.5 ± 0.40.8 ± 0.1 nih.gov
SS-28 (Control)0.9 ± 0.10.2 ± 0.030.9 ± 0.11.4 ± 0.20.3 ± 0.04 nih.gov

Computational and Molecular Modeling Approaches in Ligand Design

Computational and molecular modeling are indispensable tools in the rational design of somatostatin analogs with desired receptor selectivity and biological activity. wustl.eduamericanpharmaceuticalreview.com These in silico methods allow researchers to explore the conformational landscape of peptides and peptidomimetics, providing insights that guide synthetic efforts. wustl.eduamericanpharmaceuticalreview.com By determining energetically favorable conformations, molecular modeling helps to generate three-dimensional (3D) pharmacophore models. wustl.eduamericanpharmaceuticalreview.com These models define the crucial spatial arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, charged groups) necessary for binding to a specific SSTR subtype. wustl.edu

This hierarchical approach to ligand design has been instrumental in understanding the structural basis for the interaction between somatostatin analogs and the five distinct SSTRs. wustl.eduamericanpharmaceuticalreview.com The central pharmacophore of somatostatin is generally recognized as the sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰. wustl.eduub.edu Computational studies have suggested that different spatial arrangements of the aromatic side chains of Phe⁷ and Trp⁸, along with the side chain of Lys⁹, are key to facilitating specific interactions with each receptor subtype. wustl.edu These models serve as templates for designing novel analogs, including non-peptide scaffolds, that can effectively and selectively target a particular SSTR. wustl.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement experimental techniques like NMR by providing a dynamic view of molecular structures and interactions over time. weizmann.ac.ilmdpi.com This computational method is used to explore the conformational space available to somatostatin analogs and to analyze the stability of ligand-receptor complexes. weizmann.ac.ilresearchgate.net

In one study, MD simulations were performed on three cyclic-azo somatostatin analogs to understand their differing binding affinities for the SSTR2 receptor. weizmann.ac.il The results indicated a correlation between the observed binding potency and the extent to which the analog's conformational space overlapped with that of the native somatostatin-14, suggesting that conformational pre-organization is key for efficient binding. weizmann.ac.il

MD simulations are also employed to study the ligand-receptor complex in a more realistic environment. For example, 3D models of SSTR1-ligand systems have been embedded in simulated lipid bilayer membranes to perform MD simulations. researchgate.net This approach yields valuable information about the critical amino acid residues involved in binding and the conformational changes that the receptor undergoes upon ligand binding. researchgate.net In other work, researchers performed 100-nanosecond MD simulations of receptor-ligand complexes to assess the dynamic stability of the receptor's backbone and the nature of the receptor-ligand interactions. researchgate.net These simulations, combined with NMR data, are crucial for determining the solution conformation of novel analogs and understanding the structural basis of their activity. nih.gov

Pharmacophore Modeling for SSTR Selectivity

Pharmacophore modeling distills complex structural data from NMR and MD simulations into a simplified 3D model that defines the essential features for biological activity at a specific receptor subtype. wustl.eduamericanpharmaceuticalreview.com These models are fundamental to the rational design of new, more selective ligands. wustl.edu

Extensive research has led to distinct pharmacophore models for the different SSTR subtypes, which generally focus on the spatial relationship between the side chains of the core Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰ region. wustl.eduoup.com

SSTR1 Selectivity : The proposed pharmacophore for SSTR1 requires a specific set of distances between the indole (B1671886) ring of Trp⁸ (or a 2-naphthyl ring), the side chain of an IAmp⁹ residue (which replaces Lys⁹), and two other aromatic rings at positions 7 and 11. nih.govresearchgate.net The D-Trp⁸-IAmp⁹ pair is considered a key determinant for SSTR1 binding. researchgate.net

SSTR2 Selectivity : The pharmacophore for SSTR2 is defined by the spatial arrangement of the side chains of D-Trp⁸ and Lys⁹, which are oriented by a type-II' β-turn. pnas.org Unlike models for SSTR3 and SSTR5, the aromatic side chain at position 7 (Phe⁷) is not considered critical for high-affinity SSTR2 binding.

SSTR4 Selectivity : The consensus model for SSTR4-selective analogs is distinct from the SSTR2 model. It involves a unique set of distances between an indole or 2-naphthyl ring (position 8), the lysine side chain (position 9), and another aromatic ring (at position 6 or 11), without relying on the canonical type-II' β-turn. nih.gov

These subtype-specific pharmacophore models rationalize the observed binding data for various analogs and serve as crucial templates for the de novo design of conformationally constrained peptide and non-peptide molecules with tailored SSTR selectivity. wustl.edunih.gov

Table 2: Compound Names Mentioned in This Article

Abbreviation/NameFull Name/Sequence
Somatostatin, tyr(11)-[Tyr¹¹]-Somatostatin-14
Octreotide (Sandostatin)D-Phe-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-ol
KE108Tyr-cyclo(DAB-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe)
AM3DOTA-Tyr-cyclo(DAB-Arg-cyclo(Cys-Phe-D-Trp-Lys-Thr-Cys))
AT1SDOTA-Ala¹-Gly²-c[Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴-OH]
AT2SDOTA-Ala¹-Gly²-c[Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴-OH]
IAmp4-(N-isopropyl)-aminomethylphenylalanine

Preclinical Pharmacological and Biological Investigations

In vivo Animal Model Studies (Non-Clinical Applications)

In vivo studies in animal models are essential for understanding the pharmacokinetics, biodistribution, and efficacy of somatostatin (B550006) analogs in a whole-organism context before any potential clinical application.

Biodistribution studies track the localization of radiolabeled somatostatin analogs throughout the body over time. These studies are typically performed in healthy rodents or in tumor-bearing animal models to assess uptake in target tissues (tumors, pancreas, pituitary) versus non-target organs (kidneys, liver, etc.). While [¹²⁵I-Tyr¹¹]somatostatin is a gold standard for in vitro receptor assays, more stable analogs labeled with isotopes like Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), or Lutetium-177 (¹⁷⁷Lu) are used for in vivo imaging and biodistribution. d-nb.infoaacrjournals.orgmdpi.com

In a typical study, tumor-bearing rats (e.g., with AR4-2J pancreatic tumors) are injected with the radiolabeled peptide. aacrjournals.org At various time points (e.g., 4, 24, and 48 hours), the animals are euthanized, and organs are collected to measure the accumulated radioactivity, usually expressed as a percentage of the injected dose per gram of tissue (%ID/g). aacrjournals.org

These studies consistently show high and specific uptake in SSTR-positive tissues. For example, novel analogs of octreotide (B344500) showed significantly higher uptake in the tumor and other SSTR-expressing organs like the pancreas and adrenals compared to the clinically used [¹¹¹In-DOTA]-TOC. aacrjournals.org Importantly, these studies also measure clearance pathways, noting that low kidney uptake is a desirable characteristic to minimize renal toxicity during potential therapeutic applications. aacrjournals.orgucl.ac.uk Biodistribution analysis of Ac-225 DOTATATE (RYZ101) in mice also demonstrated rapid renal clearance. rayzebio.com These preclinical biodistribution data are critical for selecting the most promising candidates for clinical development in cancer imaging and therapy. d-nb.infomdpi.com

Receptor Expression in Animal Tissues (e.g., rat cerebral cortex development)

The expression of somatostatin receptors undergoes dynamic changes during the development of the rat cerebral cortex. Studies utilizing [¹²⁵I-Tyr¹¹]SRIF, a radiolabeled form of Somatostatin, tyr(11)-, have revealed that specific ligand binding to crude membranes transiently increases in the early postnatal period before declining. nih.gov This initial surge in binding is primarily attributed to an increased number of binding sites. nih.gov

Further investigation into the subtypes of somatostatin receptors, classified as SSA and SSB, has shown differential expression patterns during development. In the first week after birth, the SSA subtype is more prominently expressed than the SSB subtype. Subsequently, both subtypes are expressed at nearly equal levels throughout the later developmental stages. nih.gov The molecular weight of the SSA subtype has been estimated to be approximately 71,000. nih.gov

Autoradiographic studies have provided a more detailed timeline of receptor distribution. High levels of somatostatin binding sites are detectable as early as embryonic day 15 (E15). nih.gov A significant increase in the total binding capacity is observed between E15 and postnatal day 8 (P8), with a temporary drop at birth and P1. After P8, the concentration of these receptors gradually decreases. nih.gov

The laminar distribution of these receptors within the cortex also evolves. Initially, the intermediate zone, located beneath the subplate, shows the highest concentration of binding sites, while the germinal epithelium near the lateral ventricle is largely devoid of them. This layered distribution pattern disappears between P4 and P8, transitioning to a more homogenous distribution across most cortical layers. This contrasts with the adult rat brain, where receptor distribution is more restricted to layers IV-VI. nih.gov

The expression of specific receptor subtype mRNAs, such as SSTR1, also follows distinct temporospatial gradients. SSTR1 gene expression is first detected around embryonic day 16 (E16) in the deep cortical layers (V/VI) and spreads through the entire cortical plate, reaching peak density around birth. karger.com During the first postnatal week, this homogenous distribution resolves into two distinct bands in layers V/VI and II/III, with a decrease in density during further development. karger.com The sst2A receptor subtype appears as early as embryonic day 12 (E12) and is found in post-mitotic neuronal populations. researchgate.net

These developmental changes in somatostatin receptor expression suggest a significant role for somatostatin in the organization and maturation of the central nervous system. nih.govresearchgate.net The transient high density of receptors in proliferative and pre-migratory zones points to their involvement in critical neurodevelopmental processes. nih.gov

Table 1: Developmental Expression of Somatostatin Receptors in Rat Cerebral Cortex

Developmental StageKey FindingsReferences
Embryonic Day 12 (E12)sst2A receptor expression first appears in post-mitotic neurons. researchgate.net
Embryonic Day 15 (E15)High levels of somatostatin binding sites are detected. nih.gov
Embryonic Day 16 (E16)SSTR1 mRNA expression begins in deep cortical layers (V/VI). karger.com
E15 - Postnatal Day 8 (P8)Marked increase in total somatostatin receptor binding capacity. nih.gov
First postnatal weekSSA subtype is more expressed than SSB subtype. nih.gov
After first postnatal weekSSA and SSB subtypes are almost equally expressed. nih.gov
Postnatal Day 4 (P4) - P8Laminar distribution of receptors transitions to a homogenous pattern. nih.gov
After Postnatal Day 8 (P8)Concentration of somatostatin receptors progressively decreases. nih.gov
AdultReceptor distribution is primarily restricted to cortical layers IV-VI. nih.gov

Evaluation of Targeted Agents in Xenograft Models

The evaluation of somatostatin receptor-targeted agents in xenograft models has been crucial for preclinical assessment of their diagnostic and therapeutic potential, particularly for neuroendocrine tumors (NETs) which often overexpress somatostatin receptors (SSTRs). nih.gov These studies typically involve implanting human tumor cells into immunocompromised mice to create a model that mimics human disease. aacrjournals.orgaacrjournals.org

A variety of human cancer cell lines have been used to establish these xenograft models, including:

NCI-H69: A small cell lung cancer cell line with moderate to low endogenous SSTR2 expression. aacrjournals.orgsnmjournals.org

NCI-H727: A neuroendocrine carcinoma cell line. nih.govresearchgate.net

BON-SSTR2: Cells engineered to overexpress human SSTR2. researchgate.net

HCT116-SSTR2: A colorectal cancer cell line engineered to express SSTR2, often used with its wild-type (WT) counterpart as a negative control. aacrjournals.orgacs.org

AR42J: A rat pancreatic cell line with high intrinsic SSTR2 expression. aacrjournals.org

FTC133, BCPAP, TT: Human thyroid cancer cell lines with varying levels of SSTR2 expression. aacrjournals.org

Studies using these models have demonstrated that radiolabeled somatostatin analogs, such as those incorporating Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), can effectively target SSTR-positive tumors. aacrjournals.orgacs.org For instance, ⁶⁸Ga-MMC(IR800)-TOC showed specific binding and internalization in NCI-H69 cells and clear tumor uptake in HCT116-SSTR2 xenografts. aacrjournals.org Similarly, ⁶⁸Ga-MMC(TMZ)-TOC demonstrated uptake in SSTR2-positive tumors in a dually implanted HCT116-WT/SSTR2 xenograft model. acs.org

Biodistribution studies in these models confirm tumor-specific uptake of the targeted agents. researchgate.net For example, in xenograft models using NCI-H524 and NCI-H727 cells with SSTR2 overexpression, consistent tumor uptake was observed. researchgate.net The use of Evans blue (EB) analogs, which bind to albumin, has been shown to increase tumor uptake and residence time of these agents. rsna.org In mouse xenograft models, ¹⁷⁷Lu-DOTA-EB-TATE resulted in significant tumor growth reduction compared to other somatostatin analogs. aacrjournals.orgrsna.org

These preclinical xenograft models are essential for comparing the efficacy of different targeted agents, such as agonists versus antagonists, and for optimizing factors like peptide amount for therapy. snmjournals.orgnih.gov

Table 2: Examples of Xenograft Models for Evaluating Somatostatin-Targeted Agents

Cell LineTumor TypeSSTR ExpressionKey Findings in Xenograft ModelReferences
NCI-H69Small Cell Lung CancerModerate to low endogenous SSTR2Used to compare therapeutic effects of SSTR agonists and antagonists. aacrjournals.orgsnmjournals.org
NCI-H727Neuroendocrine CarcinomaSSTR-positiveInvestigated liposomes targeting SSTRs for imaging. nih.govresearchgate.net
BON-SSTR2-Overexpressing human SSTR2Showed consistent tumor-uptake with SSTR2-overexpression. researchgate.net
HCT116-SSTR2Colorectal CancerEngineered SSTR2 expressionDemonstrated specific uptake of fluorescent somatostatin analogs. aacrjournals.orgacs.org
AR42JRat Pancreatic CancerHigh intrinsic SSTR2Used to test uptake and therapeutic efficacy of radiolabeled SSTR2 analogues. aacrjournals.org

Investigation of Somatostatin Receptor Interactions in Specific Physiological Systems (e.g., cholinergic system in striatum)

The interaction between the somatostatin and cholinergic systems in the striatum is a key area of investigation. The striatum contains a small but significant population of large, tonically active aspiny cholinergic interneurons. frontiersin.org These interneurons are crucial modulators of striatal microcircuits. plos.org Alongside these, the striatum also contains GABAergic interneurons, some of which express somatostatin. frontiersin.orgpnas.org

Studies in freely moving rats have shown that somatostatin can dose-dependently increase the release of acetylcholine (B1216132) (ACh) from cholinergic neurons in the striatum. nih.gov This effect is dependent on neuronal firing, as it is blocked by tetrodotoxin. nih.gov Interestingly, somatostatin also enhances the release of dopamine (B1211576) (DA) in the striatum. nih.gov There is a complex interplay, as the effect of somatostatin on ACh release is partially masked by the inhibitory effect of the released dopamine acting on D2 receptors. nih.gov This interaction is highlighted by the fact that a D2 receptor antagonist potentiates the somatostatin-induced release of ACh. nih.gov

The biological effects of somatostatin are mediated by its five receptor subtypes (SSTR1-5), while acetylcholine's effects are mediated by muscarinic (M1-M5) and nicotinic receptors. ubc.ca Research using cultured striatal neuronal cells has shown co-localization of M1/M4 muscarinic receptors with SSTR2/4 somatostatin receptors. ubc.ca This physical proximity suggests a potential for direct functional interactions.

Comparative Studies of Agonists vs. Antagonists in Preclinical Settings

Preclinical research has increasingly focused on comparing somatostatin receptor (SSTR) agonists and antagonists for cancer imaging and therapy, revealing significant differences in their mechanisms and efficacy. snmjournals.org

Implications for Receptor Targeting Strategies

The observed superiority of antagonists in preclinical models has significant implications for the development of receptor targeting strategies, leading to what has been described as a "paradigm shift" in the field. pnas.orgsalk.edu

The ability of antagonists to bind to a higher number of SSTRs makes them particularly promising for targeting tumors with low to moderate receptor expression, where agonists might be less effective. nih.govsnmjournals.org This could expand the application of peptide receptor radionuclide therapy (PRRT) to a broader range of cancers. nih.gov

In direct therapeutic comparisons in preclinical models, radiolabeled antagonists have demonstrated enhanced efficacy. For instance, in a mouse xenograft model, treatment with ¹⁷⁷Lu-DOTA-JR11 (an antagonist) resulted in a longer median survival compared to treatment with ¹⁷⁷Lu-DOTA-octreotate (an agonist). nih.gov The higher tumor uptake and longer residence time of antagonists lead to a higher absorbed radiation dose in the tumor, which is a key determinant of therapeutic response. snmjournals.orgnih.gov

Furthermore, the favorable tumor-to-organ dose ratios observed with antagonists are clinically important. snmjournals.orgnih.gov Studies have shown that antagonists can achieve higher tumor-to-kidney and tumor-to-bone marrow dose ratios compared to agonists, which could translate to a better safety profile by minimizing radiation toxicity to healthy organs. snmjournals.orgnih.gov

These preclinical findings strongly suggest that radiolabeled SSTR antagonists may be preferable to agonists for both diagnostic imaging (by providing more sensitive detection of tumors) and therapeutic applications (by delivering a higher radiation dose to the tumor with potentially less toxicity). snmjournals.orgpnas.orgnih.gov This has spurred the clinical investigation of SSTR antagonists for patients with neuroendocrine and other SSTR-positive malignancies. biorxiv.orgnih.gov

Table 3: Preclinical Comparison of SSTR Agonists and Antagonists

FeatureSSTR AgonistsSSTR AntagonistsReferences
Mechanism of Action Bind to SSTR and trigger internalization of the ligand-receptor complex.Bind to SSTR but generally do not induce internalization. snmjournals.orgsnmjournals.orgpnas.org
Receptor Binding Bind to a limited number of receptor sites (likely active conformation).Bind to a larger number of receptor sites (both active and inactive states). pnas.orgpnas.orgsalk.edubiorxiv.org
Tumor Uptake Generally lower and less sustained compared to antagonists.Often higher and more prolonged, leading to greater accumulation. snmjournals.orgpnas.orgpnas.org
Therapeutic Efficacy Effective, but may be limited in tumors with lower SSTR expression.Showed superior therapeutic response in preclinical models, with longer survival. nih.gov
Implications Established standard for SSTR-targeted imaging and therapy.Represent a paradigm shift with potential for improved diagnostic sensitivity and therapeutic efficacy, especially in tumors with lower receptor density. snmjournals.orgpnas.orgsalk.edu

Advanced Research Methodologies and Techniques

Biochemical and Biophysical Approaches

These approaches focus on the receptor protein itself and its immediate environment, providing information about its physical state, interactions, and function at the membrane level.

To study receptor-ligand binding and receptor-G protein interactions in vitro, it is essential to first isolate the cell membranes where the receptors reside. Membrane preparation is a standard biochemical procedure that involves several key steps. First, cells or tissues are broken open through homogenization or lysis. The resulting mixture is then subjected to differential centrifugation. A low-speed spin pellets nuclei and intact cells, while a subsequent high-speed centrifugation (ultracentrifugation) pellets the lighter membrane fragments, separating them from the soluble cytosolic proteins. molbiolcell.orgresearchgate.net For higher purity, this process can include flotation through a sucrose (B13894) cushion, where membranes collect at the interface. oup.com The final product is a crude or enriched membrane fraction that can be frozen for storage or used immediately in binding assays. oup.comrevvity.com

For certain types of analysis, such as protein purification or detailed structural studies, the receptor must be extracted from the lipid bilayer of the membrane. This process is called solubilization and requires the use of detergents. The zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) has been successfully used to solubilize SSTRs from pancreatic and brain membranes while preserving their high-affinity ligand-binding state and coupling to G-proteins. researchgate.netresearchgate.net The solubilized receptor can then be subjected to further techniques like affinity chromatography. researchgate.net

Protein Cross-linking and Molecular Weight Determination (e.g., using [¹²⁵I-Tyr¹¹]Somatostatin-14)

Protein cross-linking is a valuable technique to investigate the molecular properties of somatostatin (B550006) receptors. This method utilizes radiolabeled somatostatin analogs, such as [¹²⁵I-Tyr¹¹]Somatostatin-14, to identify and characterize receptor proteins. When this radioligand binds to its receptor, a cross-linking agent is introduced to form a stable covalent bond between them. Subsequent analysis, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography, allows for the determination of the molecular weight of the receptor protein. nih.govnih.gov

Studies employing this methodology have revealed the molecular heterogeneity of somatostatin receptors. For instance, in AtT-20 pituitary tumor cells, [¹²⁵I-Tyr¹¹]S-14 has been shown to label three specific receptor proteins with molecular weights of approximately 57 kDa, 42 kDa, and 27 kDa. nih.govcapes.gov.br The 57 kDa protein was identified as the major labeled component in these cells. nih.govcapes.gov.br In contrast, in GH3 pituitary tumor cells, while the same three protein species were observed, the 27 kDa protein was the dominant component labeled by [¹²⁵I-Tyr¹¹]S-14. nih.govcapes.gov.br

Further research has demonstrated a tissue-specific distribution of these receptor proteins. In the rat pituitary, adrenal glands, and exocrine pancreas, the 58 kDa protein is the major somatostatin receptor protein identified through cross-linking. nih.gov Conversely, the 27 kDa protein is the principal form found in the brain. nih.gov The use of different cross-linking agents and their concentrations can influence the observed molecular weight, highlighting the importance of optimized experimental conditions for accurate determination. nih.gov For example, in rat cerebral cortex, the molecular weight of the covalently labeled somatostatin receptor (SSA subtype) was estimated to be approximately 71,000. nih.gov In rat pancreatic acinar cells, cross-linking studies revealed a peptide of approximately 80,000 Da containing the somatostatin receptor. physiology.org

Table 1: Molecular Weights of Somatostatin Receptor Proteins Determined by Cross-linking with [¹²⁵I-Tyr¹¹]Somatostatin-14

Cell/Tissue Type Major Labeled Protein (kDa) Other Labeled Proteins (kDa)
AtT-20 Pituitary Tumor Cells 57 42, 27
GH3 Pituitary Tumor Cells 27 57, 42
Rat Pituitary 58 27
Rat Adrenal Gland 58 27
Rat Exocrine Pancreas 58 27
Rat Brain 27 58
Rat Cerebral Cortex 71 -
Rat Pancreatic Acinar Cells 80 -

Glycosylation Pattern Analysis

Glycosylation, the enzymatic process of attaching glycans to proteins, plays a significant role in the function of somatostatin receptors. nih.gov All somatostatin receptor subtypes possess potential N-linked glycosylation sites in their extracellular N-termini and the second extracellular loop. guidetopharmacology.org

Analysis of the glycosylation pattern of these receptors has provided insights into their structure and function. For the rat sst3 receptor, biochemical studies have indicated that it is glycosylated at two N-linked sites in its amino-terminal domain. nih.gov Mutation of these glycosylation sites, particularly the double mutant, resulted in a significant decrease in high-affinity ligand binding and a reduction in the inhibition of adenylyl cyclase, although peptide selectivity was not altered. nih.gov This suggests that while glycosylation is crucial for optimal receptor function, it may not be directly involved in ligand selectivity. nih.gov

Furthermore, investigations into the rat anterior pituitary somatostatin receptor revealed that it is a glycoprotein. oup.com This was determined by the selective adsorption of the cross-linked receptor by wheat germ agglutinin, a lectin that binds to N-acetylglucosamine residues. oup.com In AR42J cells, the SSTR2 protein migrates at a molecular weight between 70 and 80 kDa, and treatment with the N-glycosylation inhibitor tunicamycin (B1663573) or the enzyme PNGase F resulted in a downward shift of the protein band, confirming that endogenous SSTR2 is N-glycosylated. nih.gov Studies on a chimeric SSTR2 fusion protein also suggested that alterations in the normal glycosylation pattern can occur due to modifications of the receptor's structure. snmjournals.org

Surface Plasmon Resonance

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the binding kinetics and affinity of interactions between molecules in real-time. In the context of somatostatin research, SPR has been instrumental in characterizing the binding of various somatostatin analogs to different receptor subtypes. rsc.orgresearchgate.net

The methodology involves immobilizing somatostatin receptors (SSTRs) onto a sensor chip. rsc.orggoogle.com A solution containing the somatostatin analog is then flowed over the chip, and the binding interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. rsc.orgresearchgate.net This allows for the determination of association and dissociation rate constants, and subsequently, the calculation of the binding affinity (KD).

SPR studies have been used to compare the binding affinities of natural somatostatins (SST-14 and SST-28) to SSTR2 and SSTR4. rsc.org These analyses have revealed that SST-14 binds to SSTR4 with a significantly higher affinity than to SSTR2. rsc.orgresearchgate.net Furthermore, while SST-14 and SST-28 interact with SSTR2 with similar affinities, SST-14 demonstrates a higher affinity for SSTR4 compared to SST-28. rsc.org The technique is also sensitive enough to be used for the quantitative analysis of somatostatin analogs, with a detectable concentration range in the micrograms per milliliter level. rsc.org

Beyond affinity measurements, SPR has been employed to elucidate the molecular mechanisms of receptor signaling. For example, it was used to demonstrate the direct association of the protein tyrosine phosphatase SHP-2 with phosphorylated tyrosine residues on the sst2 receptor, a crucial step in its anti-proliferative signaling pathway. nih.gov Similarly, SPR analysis revealed that the p60(src) kinase directly associates with phosphorylated neuronal nitric-oxide synthase (nNOS), a key event in the SST5-mediated inhibition of nNOS activity. nih.gov

Imaging Techniques in Preclinical Research

In vivo Autoradiography with Radiolabeled Analogs

In vivo autoradiography is a highly sensitive imaging technique that allows for the visualization and quantification of radiolabeled compounds in tissues. In somatostatin research, this method has been pivotal in determining the tissue distribution and receptor-binding characteristics of various radiolabeled somatostatin analogs. The technique typically involves administering a radiolabeled analog to an animal model, followed by the collection of tissues at specific time points. The tissues are then sectioned, and the distribution of radioactivity is visualized by exposing the sections to a photographic emulsion or a phosphor imaging plate.

This methodology has been extensively used to evaluate the binding of radiolabeled somatostatin analogs in various human tumor tissues. mdpi.com For instance, in vitro receptor autoradiography on human tumor specimens has been employed to compare the binding capacities of different radiolabeled agonists and antagonists, such as ¹²⁵I-JR11 and ¹²⁵I-Tyr³-octreotide. snmjournals.org These studies have provided valuable information on the expression of somatostatin receptors in different tumor types. snmjournals.org

Furthermore, in vivo autoradiography has been crucial in localizing somatostatin receptors in various organs. In human lymphatic tissues, including the spleen, thymus, and lymph nodes, receptor autoradiography using ¹²⁵I-[Tyr³]-octreotide and ¹²⁵I-[Leu⁸,D-Trp²²,Tyr²⁵]-SS-28 has demonstrated the presence of somatostatin receptors. researchgate.net Specifically, in the spleen, the red pulp was found to be strongly labeled. researchgate.net Ex vivo autoradiography has confirmed that the majority of radioactivity from radiolabeled somatostatin analogs accumulates in the red pulp of the spleen. researchgate.net

Preclinical Positron Emission Tomography (PET) Imaging (e.g., using ⁶⁴Cu, ¹⁸F labeled analogs)

Preclinical Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the three-dimensional visualization and quantification of biological processes in living subjects. In the field of somatostatin research, PET imaging with radiolabeled analogs has become an indispensable tool for the preclinical evaluation of new diagnostic and therapeutic agents targeting somatostatin receptors.

⁶⁴Cu-labeled Analogs:

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, which is well-suited for PET imaging of peptides and larger molecules. itn.ptresearchgate.net Several ⁶⁴Cu-labeled somatostatin analogs have been developed and evaluated in preclinical models. mdpi.com

Preclinical studies with ⁶⁴Cu-DOTA-TOC in tumor-bearing mice have demonstrated high accumulation in somatostatin receptor-positive tumors, with a tumor-to-blood ratio reaching as high as 8.81 at 6 hours post-injection. itn.pt PET imaging with ⁶⁴Cu-DOTA-TOC provided clear tumor visualization, comparable to that of ¹⁸F-FDG PET. itn.pt Similarly, ⁶⁴Cu-SARTATE has shown excellent imaging characteristics in preclinical models, with high tumor uptake and retention. snmjournals.org

The development of novel chelators for ⁶⁴Cu has further improved the in vivo performance of these radiotracers. For example, ⁶⁴Cu-labeled somatostatin analogs conjugated with cross-bridged phosphonate-based chelators have demonstrated high tumor uptake in PET/CT imaging studies in mice bearing sstr2-transfected tumors. acs.org These studies also showed that tumor uptake could be blocked by co-injection of a non-radiolabeled analog, confirming the receptor-specificity of the tracer. acs.org

¹⁸F-labeled Analogs:

Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics and the relatively long half-life of 110 minutes, which allows for centralized production and distribution. nih.gov The development of ¹⁸F-labeled somatostatin analogs has been a major focus of preclinical research.

A novel carbohydrated ¹⁸F-labeled octreotate analog, [¹⁸F]FP-Gluc-TOCA, has shown very high affinity for the hsst2 receptor and excellent imaging characteristics in preclinical models. nih.gov In mice, this tracer exhibited rapid renal clearance, low uptake in non-target organs like the liver and intestine, and high tumor uptake. nih.gov The tumor-to-non-tumor ratios were found to be high, indicating excellent contrast. nih.gov

Another approach has been the use of the aluminum-fluoride ([¹⁸F]AlF) labeling method. mdpi.com Preclinical evaluation of [¹⁸F]AlF-NOTA-NOC in tumor-bearing mice demonstrated high tumor uptake, which increased over time. mdpi.com This tracer also showed significantly lower liver uptake compared to its ⁶⁸Ga-labeled counterpart. mdpi.com More recently, [¹⁸F]FET-βAG-TOCA has been shown to have favorable dosimetry and biodistribution in preclinical models, leading to its evaluation in clinical studies. openrepository.com

Table 2: Compound Names Mentioned in the Article

Emerging Research Frontiers and Future Directions

Development of Novel Somatostatin (B550006) Analog Scaffolds

The quest for improved SSTR ligands has moved beyond simple modifications of the native somatostatin-14 (SRIF-14) peptide. Researchers are actively developing novel molecular scaffolds to enhance receptor subtype selectivity, metabolic stability, and therapeutic efficacy. snmjournals.org The modification of somatostatin by substituting an amino acid with tyrosine at position 11, creating Somatostatin, tyr(11)-, is a key example that facilitates radio-iodination for research purposes. researchgate.netrevvity.com

Early work focused on creating reduced-size cyclic octapeptides and hexapeptides, such as octreotide (B344500), which demonstrated the feasibility of developing potent and more stable analogs. nih.govamericanpharmaceuticalreview.com More recent strategies involve the design of even smaller, constrained structures like hepta- and hexamers, and the exploration of bicyclic peptides. snmjournals.orgresearchgate.netnih.gov These bicyclic structures, which introduce additional conformational constraints through methods like lactamization, can lead to high subtype selectivity. snmjournals.org For instance, the introduction of specific conformational constraints has been shown to yield agonists highly selective for the SSTR1 subtype. snmjournals.org

One study utilized a proposed SSTR1 pharmacophore to design novel octa-, hepta-, and hexamers. researchgate.net A key compound in this research was des-AA(1,2,4-6,10,12,13)-[DAgl(NMe,2naphthoyl)(8),IAmp(9),Tyr(11)]-SRIF-NH(2), which incorporates the Tyr(11) residue. researchgate.net Three-dimensional NMR structural analysis of these novel analogs revealed that while they maintain the essential pharmacophore residues, the positioning of aromatic side chains differs from previous models, suggesting an "induced fit" mechanism for binding to the SSTR1 receptor. researchgate.net This highlights a shift from rigid, predefined pharmacophore models to more dynamic views of ligand-receptor interaction, opening new avenues for scaffold design.

Advanced Receptor Pharmacology and Ligand Bias Studies

Advanced pharmacological studies are revealing complex layers of SSTR function, particularly the concept of ligand bias. Biased agonism describes the ability of different ligands, upon binding to the same receptor, to preferentially activate distinct downstream signaling pathways. nih.gov This phenomenon has significant implications for drug development, as it suggests that ligands can be designed to elicit specific therapeutic effects while minimizing unwanted side effects. pnas.org

The somatostatin analog SOM230 (pasireotide), for example, was developed to target multiple SSTR subtypes but acts as a biased agonist at the SSTR2A receptor. nih.gov Studies have shown that while native somatostatin potently induces receptor endocytosis (internalization), analogs like SOM230 and KE108 are significantly less effective at promoting this process. nih.gov This difference in regulatory activity is linked to variations in receptor phosphorylation at specific sites, a key step in receptor trafficking. nih.gov Such analog-specific regulation of SSTR2A endocytosis demonstrates that G-protein activation and receptor internalization are not inextricably linked and can be selectively modulated by biased agonists. nih.gov

The development of first- and second-generation somatostatin receptor ligands (SRLs), like octreotide and pasireotide (B1678482) respectively, has further highlighted these pharmacological distinctions. mdpi.com Pasireotide, with its broader binding profile, can elicit different effects compared to octreotide, even at the same receptor, by activating different intracellular mediators. mdpi.com This understanding of biased agonism is crucial for moving beyond simple binding affinity and developing functionally selective drugs with optimized therapeutic profiles.

Integration of Multi-omics Data in SSTR Research

The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for gaining a comprehensive understanding of complex diseases like cancer. mdpi.com In the context of SSTR research, particularly for neuroendocrine neoplasms (NENs) where SSTRs are key therapeutic targets, multi-omics analysis holds immense promise for personalizing medicine. mdpi.comnih.gov

By combining different layers of biological data, researchers can uncover novel biomarkers, understand the intricate molecular architecture of tumors, and predict therapeutic responses. mdpi.com For instance, SSTR expression is a cornerstone of NEN diagnosis and treatment, but its levels can be influenced by genetic and epigenetic factors, such as the methylation of the somatostatin gene or SSTR genes themselves. nih.gov An integrated multi-omics approach can identify patients with specific molecular signatures, such as homologous recombination or mismatch repair deficiencies, allowing for more targeted treatment strategies. mdpi.com

While direct multi-omics studies focusing specifically on Somatostatin, tyr(11)- are not yet prevalent, the framework is being applied broadly to SSTR-expressing tumors. utupub.fi This systems-level view allows for the identification of patterns and correlations that are not apparent from a single data type. As this approach matures, it is expected to drive breakthroughs in diagnostics and the development of novel therapeutic strategies targeting the SSTR system. mdpi.com

Computational Drug Discovery and Rational Design for SSTR Ligands

Computational methods are becoming indispensable for the rational design of novel SSTR ligands with high affinity and selectivity. americanpharmaceuticalreview.com The absence of high-resolution crystal structures for all SSTR subtypes for many years meant that drug discovery often relied on modifications of native ligands and extensive screening. acs.org However, the advent of sophisticated computational techniques, such as homology modeling, molecular dynamics (MD) simulations, and molecular docking, has accelerated the design process. acs.orgacs.org

Researchers have successfully constructed three-dimensional homology models of SSTR subtypes, often using the known crystal structures of related G-protein-coupled receptors (GPCRs) like the opioid receptors as templates. acs.orgacs.org These models provide crucial structural insights into the ligand-binding pocket. For example, a 3D model of SSTR2 was used to guide the design of new somatostatin analogs conjugated with chelators for PET imaging. acs.org Similarly, a structural study of SSTR1 used homology modeling and protein-protein docking to understand the binding interactions with its endogenous ligands. acs.org

These computational models allow for the detailed analysis of structure-activity relationships (SAR). acs.org By simulating the binding of different ligands, researchers can identify key amino acid residues within the receptor that are critical for binding and selectivity. researchgate.netresearchgate.net For instance, studies have identified specific residues in the transmembrane domains and extracellular loops of SSTR2 that are responsible for its selectivity for certain analogs over other subtypes like SSTR1. researchgate.net This molecular-level understanding provides a framework for the de novo design of peptidomimetics and small molecules with improved pharmacological properties, paving the way for the next generation of SSTR-targeted drugs. americanpharmaceuticalreview.compnas.org

Exploration of Non-Canonical SSTR Signaling Pathways

The biological effects of somatostatin have traditionally been attributed to canonical signaling pathways directly coupled to G-proteins. mdpi.com Upon ligand binding, SSTRs typically couple to pertussis toxin-sensitive G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity (e.g., activation of K⁺ channels and inhibition of Ca²⁺ channels). mdpi.comguidetopharmacology.org These pathways are central to the inhibitory effects of somatostatin on hormone secretion and cell proliferation. mdpi.comresearchgate.net

However, emerging research indicates that SSTRs can also signal through non-canonical pathways that are independent of, or interact with, the classical G-protein-mediated cascades. thno.org In neuroendocrine tumors, signaling pathways such as Notch and Wnt, which are critical regulators of cell differentiation and proliferation, have been shown to be active. thno.org While these are not directly activated by SSTRs, there is evidence of antagonistic interaction between SSTR signaling and pathways like Wnt/β-catenin. thno.org

Furthermore, SSTRs can form homodimers and heterodimers with other SSTR subtypes or even with other types of GPCRs, such as dopamine (B1211576) receptors. researchgate.net This dimerization can result in the activation of different intracellular signaling cascades, adding another layer of complexity to SSTR pharmacology. researchgate.net The exploration of these non-canonical signaling networks is a key frontier in understanding the full spectrum of somatostatin's actions and could unveil novel targets for therapeutic intervention in diseases like cancer. thno.org

Conclusion

Summary of Key Research Insights on Somatostatin (B550006), Tyr(11)- and SSTRs

Research has established Somatostatin, tyr(11)- (a derivative of Somatostatin-14) as a crucial tool in elucidating the function and structure of somatostatin receptors (SSTRs). A primary application of this compound is in its radiolabeled form, [¹²⁵I]Tyr¹¹-Somatostatin, which serves as a high-affinity radioligand in binding assays. revvity.commerckmillipore.com This is because the iodinated tyrosine at position 11 allows for sensitive detection and quantification of SSTRs in various tissues and cell lines. revvity.comphysiology.org

A key insight from studies using [¹²⁵I]Tyr¹¹-Somatostatin is its character as a non-selective ligand, binding with high affinity to multiple SSTR subtypes. merckmillipore.comguidetopharmacology.org This property makes it an ideal universal tracer for determining the presence of somatostatin receptors before characterizing subtype selectivity with more specific competing compounds. merckmillipore.comoup.com For instance, competitive binding assays using [¹²⁵I]Tyr¹¹-Somatostatin have been instrumental in determining the binding affinities and selectivity profiles of numerous other somatostatin analogs, from clinically used drugs like octreotide (B344500) to novel experimental compounds. oup.compnas.orgnih.gov These studies have revealed that while native Somatostatin-14 binds with high affinity across all five SSTR subtypes, many synthetic analogs exhibit significant selectivity. pnas.orgnih.gov

The data generated from these competitive binding assays are fundamental to understanding structure-activity relationships. For example, such experiments have helped identify specific amino acid residues and structural motifs within somatostatin analogs that confer selectivity for certain SSTR subtypes, such as SSTR2. nih.govresearchgate.net The ability of [¹²⁵I]Tyr¹¹-Somatostatin to be displaced by these analogs allows for the calculation of their inhibitor constants (Ki) or IC50 values, providing a quantitative measure of their receptor affinity. oup.com

CompoundTarget Receptor(s)IC50 (nM)Cell LineReference
PTR-3173hsst23CHO-K1 oup.com
PTR-3173hsst56CHO-K1 oup.com
PTR-3173hsst47COS-7 oup.com
OctreotideBON-1 membranes32BON-1 oup.com
Somatostatin-14sst20.15L cells nih.gov
L-054,522sst20.1L cells nih.gov

This table presents a selection of IC50 values determined in competitive binding assays, often utilizing [¹²⁵I]Tyr¹¹-Somatostatin as the radioligand, to illustrate the data derived from such research.

Functionally, the binding of Somatostatin, tyr(11)- (and other agonists) to SSTRs, particularly SSTR2, has been shown to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. pnas.orgnih.gov This mechanism underlies many of somatostatin's physiological effects, including the inhibition of hormone secretion. nih.gov

Outstanding Questions and Research Gaps

Despite its utility, several questions regarding Somatostatin, tyr(11)- and the broader field of SSTR biology remain.

Receptor Dimerization and Functional Selectivity: While the binding affinities of many analogs are well-characterized, the nuances of their functional outcomes are less understood. It is known that SSTRs can form homodimers and heterodimers, which can alter signaling pathways. guidetopharmacology.org An outstanding question is how the binding of Somatostatin, tyr(11)- versus subtype-selective analogs influences the formation of these receptor dimers and the subsequent downstream signaling cascades. Does it preferentially stabilize certain dimeric conformations over others?

Agonist Trafficking and Receptor Downregulation: The long-term effects of agonist binding, including receptor internalization and desensitization, are critical for therapeutic applications. mdpi.com While it is assumed that long-acting analogs cause receptor internalization, the specific dynamics initiated by Somatostatin, tyr(11)- compared to other ligands are not fully detailed. mdpi.comonclive.com Further research is needed to understand if all agonists that bind to a specific receptor subtype induce the same degree of internalization and subsequent intracellular signaling or recycling. The development of SSTR antagonists, which bind without causing internalization, has highlighted this as a key area of investigation. snmjournals.org

In Vivo Metabolism and Stability: While the primary use of Somatostatin, tyr(11)- is as an in vitro tool, a deeper understanding of its in vivo metabolic stability and pharmacokinetic profile compared to stabilized analogs would be valuable. Such knowledge could provide a clearer baseline for evaluating the modifications made to therapeutic analogs designed for longer half-lives. mdpi.com

Role of Specific SSTR Subtypes: The precise physiological and pathophysiological roles of SSTR1, SSTR3, and SSTR4 are less defined than that of SSTR2 and SSTR5. guidetopharmacology.orgmdpi.com Developing more potent and selective tools to probe these receptors is a continuing challenge. While Somatostatin, tyr(11)- is a universal binder, the creation of antagonists and biased agonists for these less-studied subtypes is an important research gap.

Broader Implications for Fundamental Peptide Hormone and Receptor Biology

The research centered on Somatostatin, tyr(11)- and its cognate receptors has implications that extend beyond this specific system, informing the broader field of peptide hormone and G-protein coupled receptor (GPCR) biology.

Principles of Molecular Recognition: The study of how a single amino acid modification—the tyrosine at position 11 enabling iodination—creates a powerful research tool underscores the sensitivity of peptide-receptor interactions. This principle, that minor changes can dramatically alter utility without necessarily compromising binding, is a cornerstone of drug design. nih.gov The extensive structure-activity relationship studies performed with somatostatin analogs provide a rich template for understanding how to engineer peptide hormones for desired properties like enhanced stability, receptor selectivity, and modified functional activity. mdpi.comacs.org

Paradigm for Drug Development: The somatostatin system is a classic example of translating basic physiological understanding into targeted therapies. The journey from identifying the native peptides (Somatostatin-14 and -28) to developing stable, selective analogs (like octreotide and lanreotide) and now exploring receptor antagonists for imaging and therapy serves as a paradigm for other peptide hormone systems. mdpi.comsnmjournals.orgismi.ie This progression highlights a pathway for developing therapeutics for a wide range of diseases, from metabolic disorders to cancer. bioengineer.orgresearchgate.net

Understanding GPCR Complexity: The somatostatin field has been at the forefront of appreciating the complexity of GPCR signaling. The existence of multiple receptor subtypes with distinct but sometimes overlapping functions, the potential for receptor dimerization, and the development of ligands that can be agonists or antagonists illustrate the sophisticated regulatory control exerted by these receptors. guidetopharmacology.orgelifesciences.org The insights gained from SSTRs contribute to a more nuanced view of GPCRs, moving beyond simple on/off switches to seeing them as complex processors of extracellular signals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.